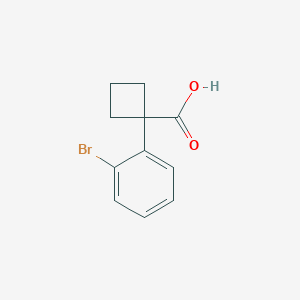
1-(2-Bromophenyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(2-Bromophenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11BrO2 . It is a derivative of cyclobutane, which is a type of cycloalkane, and carboxylic acid, which is an organic compound that contains a carboxyl group .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromophenyl)cyclobutane-1-carboxylic acid” consists of a cyclobutane ring attached to a carboxylic acid group and a 2-bromophenyl group . The InChI string for this compound is InChI=1S/C11H11BrO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) .
Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Bromophenyl)cyclobutane-1-carboxylic acid” is 255.11 g/mol . It has a XLogP3-AA value of 3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are both 253.99424 g/mol . The topological polar surface area is 37.3 Ų .
Scientific Research Applications
Structural Analysis
The structural and conformational properties of related compounds, like cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been studied through X-ray diffraction methods. These studies reveal details about the puckered nature of the cyclobutane ring and the spatial arrangement of substituents, which are essential for understanding the chemical behavior of cyclobutane derivatives (Reisner et al., 1983).
Synthesis of Amino Acids
Research has focused on synthesizing various cyclobutane-containing amino acids, such as (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. These are achieved using chiral precursors and photochemical reactions, showcasing the versatility of cyclobutane derivatives in synthesizing biologically significant molecules (Gauzy et al., 2004).
Photodimerization Studies
The behavior of cyclobutane compounds under the influence of ultraviolet light and heat has been explored. For example, Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, a cyclobutane-related compound, undergoes dimerization under these conditions, providing insights into the reactivity of cyclobutane rings (Davies et al., 1977).
Chemical Transformations
Studies on the chemical transformations of cyclobutane derivatives, such as 1-(arylsulfonyl) bicyclobutanes, reveal the potential to obtain α-amino cyclobutane carboxylic acids, which are valuable in medicinal chemistry (Gaoni, 1988).
Polymerization Studies
Research into ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes, including cyclobutane derivatives, has broadened the understanding of polymer science. These studies contribute to the development of new polymeric materials with unique properties (Song et al., 2010).
Exploration of Cyclobutane Group
Historical research provides a comprehensive overview of the cyclobutane group, including its occurrence, formation, general properties, and synthesis methods. This foundational knowledge is critical for modern applications in various scientific fields (Uff, 1964).
Radiochemistry
The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography, highlights the use of cyclobutane derivatives in the field of radiochemistry and medical imaging (Shoup & Goodman, 1999).
properties
IUPAC Name |
1-(2-bromophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKIWDAWRORBMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632646 |
Source


|
| Record name | 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
151157-44-7 |
Source


|
| Record name | 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-chlorobenzoyl)amino]benzoate](/img/structure/B183552.png)
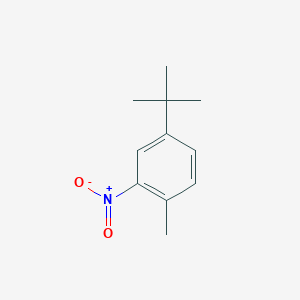
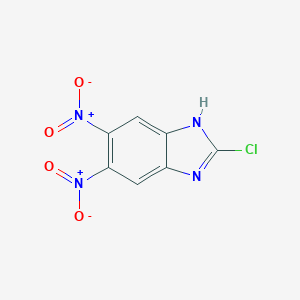
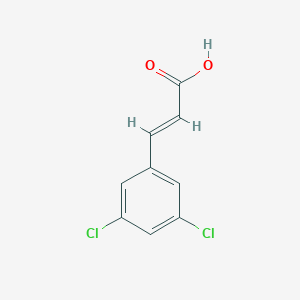
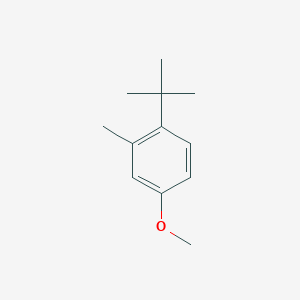
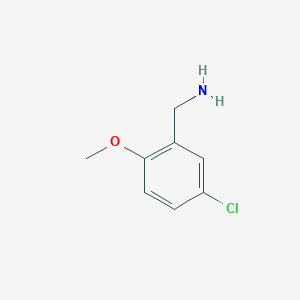
![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
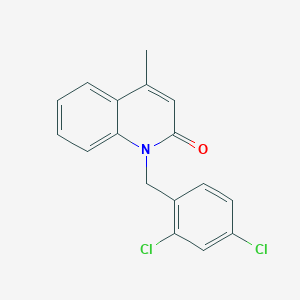
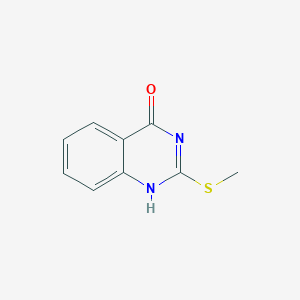
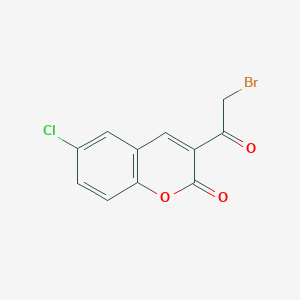
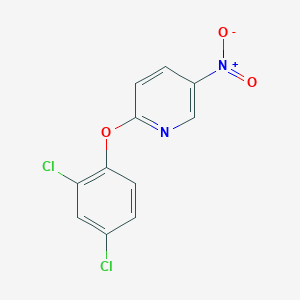
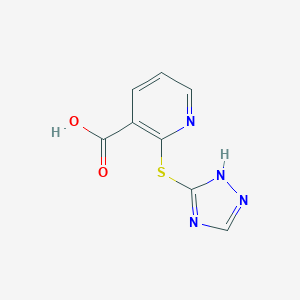
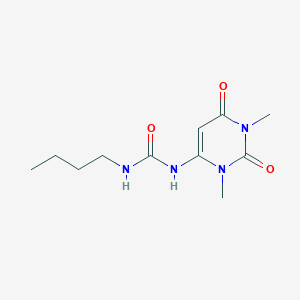
![1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B183578.png)